1,4-Anthracenediol
Overview
Description
1,4-Anthracenediol is a useful research compound. Its molecular formula is C14H10O2 and its molecular weight is 210.23 g/mol. The purity is usually 95%.
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Scientific Research Applications
Photophysical and Photochemical Properties
- Anthracene derivatives, including 1,4-Anthracenediol, demonstrate significant versatility in photophysical and photochemical properties. These properties enable their use in various systems such as energy migration probes in polymers, triplet sensitizers, molecular fluorosensors, and electron acceptor or donor chromophores in artificial photosynthesis. They are also utilized in photochromic substrates for 3D memory materials due to their ability to photodimerize under UV irradiation (Bouas-laurent et al., 2000).
Application in Sensing Technologies
- This compound derivatives have been explored for their potential in sensing applications. For instance, certain derivatives have shown effectiveness in fluorescence quenching in the presence of vapors of nitroaromatic compounds, suggesting their potential application in sensing explosives (Zyryanov et al., 2008).
Molecular Architectures and Assemblies
- The structural characteristics of anthracene make it a valuable component in constructing molecular architectures and assemblies. These structures, incorporating multiple anthracene units, exhibit desirable chemical behaviors and properties, potentially useful in various applications (Yoshizawa & Klosterman, 2014).
Supramolecular Polymer Applications
- Anthraquinone-modified β-cyclodextrin supramolecular polymers, incorporating anthracenediol, have been developed for intelligent fluorescent material applications. These materials are significant in information encryption and anti-counterfeiting, showcasing the adaptability of this compound in advanced material sciences (Chen et al., 2020).
Exploration in Semiconductor and Optoelectronic Devices
- Research into anthracene derivatives, like this compound, has extended to their use in semiconductors and optoelectronic devices. For example, certain anthracene derivatives have shown potential in simultaneously improving light emission and field-effect performance (Liu et al., 2019).
Properties
IUPAC Name |
anthracene-1,4-diol | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10O2/c15-13-5-6-14(16)12-8-10-4-2-1-3-9(10)7-11(12)13/h1-8,15-16H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QSYYLCHYRULSFV-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C=C3C(=CC=C(C3=CC2=C1)O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20505022 | |
Record name | Anthracene-1,4-diol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20505022 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
210.23 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
7218-35-1 | |
Record name | Anthracene-1,4-diol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20505022 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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